molecular formula C11H19NO B1456494 3-Cyclohexylpiperidin-2-one CAS No. 50549-23-0

3-Cyclohexylpiperidin-2-one

Cat. No. B1456494
CAS RN: 50549-23-0
M. Wt: 181.27 g/mol
InChI Key: VPAPIRKENYRKCN-UHFFFAOYSA-N
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Description

3-Cyclohexylpiperidin-2-one is a cyclic compound with a molecular formula of C11H19NO . It has a molecular weight of 181.28 .


Synthesis Analysis

Piperidine derivatives, including 3-Cyclohexylpiperidin-2-one, are significant synthetic fragments for designing drugs . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The InChI code for 3-Cyclohexylpiperidin-2-one is 1S/C11H19NO/c13-11-10 (7-4-8-12-11)9-5-2-1-3-6-9/h9-10H,1-8H2, (H,12,13) .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

It is stored at room temperature .

Scientific Research Applications

  • Neuroscience and Pharmacology :

    • A study explored the binding sites for 2-(4-Phenylpiperidino)cyclohexanol (AH5183), a noncompetitive inhibitor of acetylcholine transport into cholinergic vesicles, in rat brains. This compound is structurally related to 3-Cyclohexylpiperidin-2-one, indicating its potential application in studying neurotransmitter systems (Marien, Parsons, & Altar, 1987).
  • Drug Discovery and Cancer Research :

    • In the field of cancer treatment, specific derivatives of 3-Cyclohexylpiperidin-2-one have been synthesized and evaluated for their efficacy in inhibiting human placental aromatase, an enzyme critical for estrogen production. These compounds, including 3-cyclohexyl derivative 2g and 3-cyclohexylmethyl derivative 1h, showed significant enzyme inhibitory activity, making them promising for the treatment of hormone-dependent tumors (Staněk et al., 1991).
  • Antiviral Research :

    • Research on SARS-CoV-2, the virus causing COVID-19, has identified 3-Cyclohexylpiperidin-2-one derivatives as potential lead molecules for combating the virus. These derivatives were screened against a library of medicinal plant compounds for their ability to inhibit the 3-chymotrypsin-like cysteine protease enzyme essential for the virus's life cycle (Qamar et al., 2020).
  • Molecular Biology and Genetics :

    • In molecular biology, studies have utilized 3-Cyclohexylpiperidin-2-one related compounds to investigate the mechanism of genetic interference by double-stranded RNA in Caenorhabditis elegans, contributing significantly to the understanding of gene expression regulation (Fire et al., 1998).
  • Enzyme Inhibition Studies :

    • A potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in various biological pathways, has been identified as 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, a compound related to 3-Cyclohexylpiperidin-2-one. This discovery has implications for the development of new drugs and understanding enzyme mechanisms (Lin et al., 2000).

Safety And Hazards

The safety information for 3-Cyclohexylpiperidin-2-one includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Relevant Papers The relevant papers for 3-Cyclohexylpiperidin-2-one include a review on Piperidine Derivatives and a review on Anticancer Applications and Pharmacological Properties of Piperidine and Piperine .

properties

IUPAC Name

3-cyclohexylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h9-10H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAPIRKENYRKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90789897
Record name 3-Cyclohexylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90789897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexylpiperidin-2-one

CAS RN

50549-23-0
Record name 3-Cyclohexylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90789897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
M Dressel, T Aechtner, T Bach - Synthesis, 2006 - thieme-connect.com
The E-configurated 3-(ω-iodoalkylidene)-piperidin-2-ones 1a-e were prepared from the corresponding ω-tert-butyldimethylsilyloxyalkanals 5a-e by aldol condensation with N-tert-…
Number of citations: 13 www.thieme-connect.com

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